2-Bromopentane
Overview
Description
2-Bromopentane is an organic compound classified as a bromoalkane. It is a colorless liquid with the chemical formula C5H11Br and a molar mass of 151.04 g/mol . This compound is chiral, meaning it can exist as two enantiomers: ®-2-bromopentane and (S)-2-bromopentane . It is commonly used in organic synthesis and serves as an intermediate in various chemical reactions.
Mechanism of Action
Target of Action
2-Bromopentane is an organic synthetic compound that can be used for selective C–H alkylation . The primary targets of this compound are the carbon-hydrogen (C–H) bonds in organic molecules .
Mode of Action
The mode of action of this compound involves the elimination reaction, where a base removes a hydrogen ion from the carbon atom next to the one holding the bromine . This process is known as β− elimination . The resulting rearrangement of the electrons expels the bromine as a bromide ion .
Biochemical Pathways
The biochemical pathway affected by this compound is the elimination reaction pathway . The compound interacts with its targets, leading to the removal of a hydrogen ion and the expulsion of a bromide ion . This results in the formation of a double bond in the organic molecule .
Result of Action
The result of the action of this compound is the formation of a new organic molecule with a double bond . This is achieved through the elimination of a hydrogen ion and a bromide ion from the original molecule .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the reaction is typically carried out under reflux conditions with a concentrated solution of a base . The temperature and the nature of the solvent can significantly affect the reaction rate and the yield of the product .
Biochemical Analysis
Biochemical Properties
It is known that 2-Bromopentane can be used for selective C–H alkylation with ruthenium catalysts This suggests that it may interact with certain enzymes or proteins to facilitate this reaction
Molecular Mechanism
It is known to be used for selective C–H alkylation with ruthenium catalysts , suggesting it may interact with certain biomolecules at the molecular level
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromopentane can be synthesized through the reaction of hydrobromic acid with secondary amyl alcohol (methyl n-propyl carbinol) . The reaction typically involves heating the alcohol with hydrobromic acid, resulting in the substitution of the hydroxyl group with a bromine atom.
Industrial Production Methods: In industrial settings, this compound is often produced using similar methods but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of n-butyl ether as a solvent allows for the efficient separation of the product by distillation .
Chemical Reactions Analysis
Types of Reactions: 2-Bromopentane undergoes several types of chemical reactions, including:
Nucleophilic Substitution (SN2): In this reaction, a nucleophile attacks the carbon atom bonded to the bromine, resulting in the substitution of the bromine with the nucleophile.
Elimination (E2): When treated with a strong base like potassium hydroxide (KOH) in ethanol, this compound undergoes dehydrohalogenation to form an alkene.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN)
Elimination: Potassium hydroxide (KOH) in ethanol
Major Products Formed:
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, nitriles, and ethers.
Elimination: The major product is an alkene, such as pent-2-ene.
Scientific Research Applications
2-Bromopentane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Catalysis: It can be used for selective C–H alkylation with ruthenium catalysts.
Material Science: It serves as a building block for the synthesis of complex molecules in material science research.
Comparison with Similar Compounds
1-Bromopentane: A primary bromoalkane with the bromine atom attached to the first carbon.
3-Bromopentane: A bromoalkane with the bromine atom attached to the third carbon.
2-Bromo-2-methylbutane: A branched bromoalkane with the bromine atom attached to the second carbon of a butane chain.
Uniqueness: 2-Bromopentane is unique due to its chiral nature, allowing it to exist as two enantiomers. This property makes it valuable in stereoselective synthesis and chiral resolution studies .
Properties
IUPAC Name |
2-bromopentane | |
---|---|---|
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11Br/c1-3-4-5(2)6/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI Key |
LGAJYTCRJPCZRJ-UHFFFAOYSA-N | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Br | |
Record name | 2-BROMOPENTANE | |
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DSSTOX Substance ID |
DTXSID90870456 | |
Record name | Pentane, 2-bromo- | |
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Molecular Weight |
151.04 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-bromopentane appears as a colorless to yellow-colored liquid with a strong odor. Flash point 90 °F. Slightly denser than water and insoluble in water. Vapors heavier than air. May irritate skin and eyes. In high concentrations the vapors may be narcotic., Colorless to yellow liquid; [CAMEO] Colorless liquid; [MSDSonline] | |
Record name | 2-BROMOPENTANE | |
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Boiling Point |
243 °F at 760 mmHg (USCG, 1999) | |
Record name | 2-BROMOPENTANE | |
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Flash Point |
69 °F (USCG, 1999) | |
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Density |
1.208 at 68 °F (USCG, 1999) - Denser than water; will sink | |
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Vapor Pressure |
21.3 [mmHg] | |
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CAS No. |
107-81-3 | |
Record name | 2-BROMOPENTANE | |
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Record name | 2-BROMOPENTANE | |
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Record name | Pentane, 2-bromo- | |
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Melting Point |
-140 °F (USCG, 1999) | |
Record name | 2-BROMOPENTANE | |
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